

5-Chloropyrazine-2-sulfonyl fluoride spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: *5-Chloropyrazine-2-sulfonyl fluoride*

CAS No.: 2229069-46-7

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An In-Depth Technical Guide to the Spectroscopic Characterization of **5-Chloropyrazine-2-sulfonyl Fluoride**

To the practicing chemist, particularly in the fields of medicinal and materials science, the unambiguous structural confirmation of novel or specialized reagents is paramount. **5-Chloropyrazine-2-sulfonyl fluoride** is a key building block, valued for its reactive sulfonyl fluoride moiety—a cornerstone of Sulfonyl Fluoride Exchange (SuFEx) click chemistry—and its functionalized pyrazine core, a privileged scaffold in drug discovery.^[1] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the expected spectroscopic signature of this compound.

While a consolidated public dataset for this specific molecule is not readily available, this document synthesizes data from analogous structures and first principles to provide a robust, predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Every protocol and interpretation is designed to be a self-validating system, grounded in authoritative chemical principles.

Molecular Structure and Overview

The structure of **5-Chloropyrazine-2-sulfonyl fluoride** ($C_4H_2ClFN_2O_2S$) presents a unique combination of spectroscopic handles. The pyrazine ring contains two distinct aromatic protons, a single chlorine atom, and a sulfonyl fluoride group. Each of these features yields a characteristic signal in different spectroscopic techniques, allowing for confident identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, a combination of 1H , ^{13}C , and ^{19}F NMR provides a complete picture of the molecular framework.

Expert Interpretation of Predicted NMR Spectra

The electron-deficient pyrazine ring, further deshielded by the potent electron-withdrawing effects of both the chlorine atom and the sulfonyl fluoride group, dictates the chemical shifts of the ring protons and carbons.

- 1H NMR: The two protons on the pyrazine ring are expected to appear as two distinct doublets in the downfield region of the spectrum, typically between 8.5 and 9.5 ppm. Their mutual coupling (4J -coupling) across the nitrogen atoms is expected to be small, around 1-3 Hz. The proton at the C3 position will likely be the most downfield due to its proximity to the sulfonyl fluoride group.
- ^{13}C NMR: Four distinct signals are predicted for the pyrazine ring carbons. The carbon atom directly attached to the sulfonyl fluoride group (C2) and the carbon attached to the chlorine atom (C5) will be significantly influenced by these substituents. Standard proton-decoupled ^{13}C NMR is the method of choice to simplify the spectrum to four singlets.[2]
- ^{19}F NMR: This is arguably the most definitive technique for confirming the presence of the sulfonyl fluoride group. The ^{19}F nucleus is 100% naturally abundant and highly sensitive.[3] A single, sharp resonance is expected. Based on data for analogous aromatic sulfonyl fluorides, this signal is predicted to appear in the range of +60 to +70 ppm relative to the standard $CFCl_3$. [4] This distinct chemical shift region is often free from other signals, providing an unambiguous marker for the compound.[5]

Predicted NMR Data Summary

The following table summarizes the expected chemical shifts (δ) for **5-Chloropyrazine-2-sulfonyl fluoride**. These are predictive values based on established principles and data from similar compounds.

| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Assignment |
|-----------------|--------------------------|------------------------|--|
| ^1H | 8.8 - 9.2 | Doublet (d) | H-3 (proton adjacent to $-\text{SO}_2\text{F}$) |
| ^1H | 8.6 - 9.0 | Doublet (d) | H-6 (proton adjacent to $-\text{Cl}$) |
| ^{13}C | 150 - 155 | Singlet | C-2 (carbon attached to $-\text{SO}_2\text{F}$) |
| ^{13}C | 145 - 150 | Singlet | C-5 (carbon attached to $-\text{Cl}$) |
| ^{13}C | 140 - 145 | Singlet | C-3 or C-6 |
| ^{13}C | 138 - 143 | Singlet | C-6 or C-3 |
| ^{19}F | +60 to +70 | Singlet | $-\text{SO}_2\text{F}$ |

Visual Assignment of Predicted NMR Signals

Predicted NMR signal assignments for the molecule.

Protocol 1: Standard Acquisition of ^1H , ^{13}C , and ^{19}F NMR Spectra

This protocol outlines the standard procedure for acquiring high-quality, quantitative NMR data suitable for structural confirmation.

- Sample Preparation: a. Accurately weigh 5-10 mg of **5-Chloropyrazine-2-sulfonyl fluoride**. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry vial. Chloroform-d is often suitable for this type of compound, ensuring good solubility. c. For quantitative ^{19}F NMR, an internal standard with a known chemical shift and concentration can be added.^[6] d. Transfer the solution to a 5 mm NMR tube.

- Spectrometer Setup (400 MHz Example): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. Tune and match the respective probes for ^1H , ^{13}C , and ^{19}F nuclei.
- Data Acquisition: a. ^1H Spectrum: Acquire a 1D proton spectrum using a standard pulse sequence (e.g., 'zg30'). Use a 30° pulse angle and a relaxation delay (d1) of at least 2 seconds to ensure adequate relaxation. b. ^{19}F Spectrum: Acquire a 1D fluorine spectrum. Due to the high sensitivity of ^{19}F , a sufficient signal-to-noise ratio is often achieved with a small number of scans. A relaxation delay of 2-5 seconds is recommended. c. ^{13}C Spectrum: Acquire a proton-decoupled ^{13}C spectrum (e.g., 'zgpg30'). A larger number of scans will be required due to the low natural abundance of ^{13}C .^[2] A relaxation delay of 2 seconds is standard, but for full quantitation of all carbon types, a longer delay (5-10s) may be necessary.
- Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra and perform baseline correction. c. Reference the spectra. For ^1H and ^{13}C , reference to the residual solvent peak or TMS. For ^{19}F , reference to an external or internal standard like CFCl_3 (0 ppm).^[6] d. Integrate the signals to determine the relative ratios of the nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Expert Interpretation of Predicted IR Spectrum

For **5-Chloropyrazine-2-sulfonyl fluoride**, the most prominent and diagnostic peaks will be from the sulfonyl group.

- S=O Stretching: The sulfonyl group will give rise to two very strong and sharp absorption bands: one for the asymmetric stretch (ν_{as}) and one for the symmetric stretch (ν_{s}). These are typically found around $1370\text{-}1420\text{ cm}^{-1}$ and $1180\text{-}1210\text{ cm}^{-1}$, respectively. Their high intensity makes them key identifiers.

- **Pyrazine Ring Vibrations:** The C=C and C=N stretching vibrations of the pyrazine ring will appear in the 1400-1600 cm^{-1} region.
- **C-H Stretching:** Aromatic C-H stretching vibrations will produce weaker bands above 3000 cm^{-1} .
- **S-F Stretching:** The S-F stretch is expected to appear in the 800-900 cm^{-1} range.
- **C-Cl Stretching:** The C-Cl stretch will be found in the fingerprint region, typically between 700-800 cm^{-1} .

Predicted IR Absorption Data Summary

| Predicted Wavenumber (cm^{-1}) | Intensity | Vibrational Mode Assignment |
|---|---------------|------------------------------------|
| 3050 - 3150 | Weak-Medium | Aromatic C-H Stretch |
| 1400 - 1600 | Medium | Pyrazine Ring (C=C, C=N) Stretches |
| 1370 - 1420 | Strong, Sharp | Asymmetric S=O Stretch (vas) |
| 1180 - 1210 | Strong, Sharp | Symmetric S=O Stretch (vs) |
| 800 - 900 | Medium-Strong | S-F Stretch |
| 700 - 800 | Medium | C-Cl Stretch |

Protocol 2: Acquisition of an ATR-IR Spectrum

Attenuated Total Reflectance (ATR) is a common, solvent-free method for obtaining an IR spectrum of a solid sample.

- **Instrument Preparation:** a. Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
- **Sample Application:** a. Place a small amount (a few milligrams) of the solid **5-Chloropyrazine-2-sulfonyl fluoride** powder onto the ATR crystal. b. Use the pressure arm

to press the sample firmly and evenly against the crystal surface to ensure good contact.

- Data Acquisition: a. Scan the sample over the desired range, typically 4000-400 cm^{-1} . b. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: a. The software will automatically perform the background subtraction. b. Label the significant peaks in the spectrum with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation, valuable structural information. It is a highly sensitive technique that requires only a minuscule amount of sample.

Expert Interpretation of Predicted Mass Spectrum

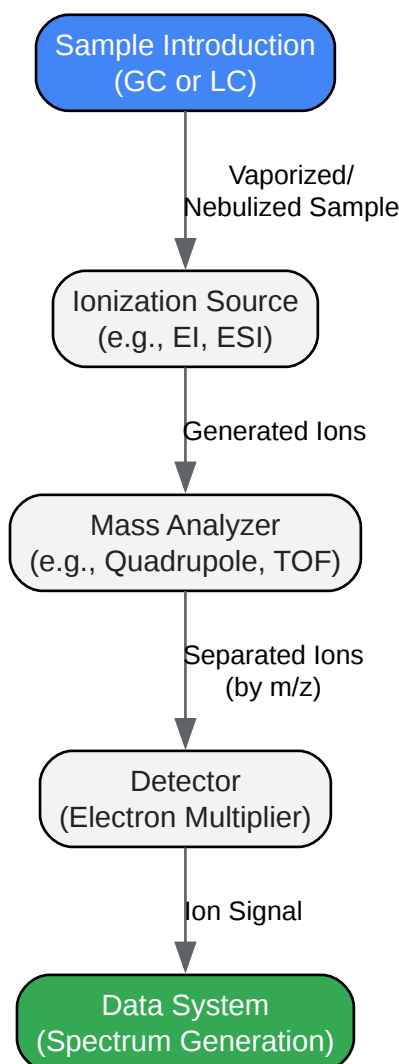
The mass spectrum of **5-Chloropyrazine-2-sulfonyl fluoride** will have several key features under standard ionization techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

- Molecular Ion (M^+): The molecular formula is $\text{C}_4\text{H}_2\text{ClFN}_2\text{O}_2\text{S}$, giving a monoisotopic mass of approximately 195.96 amu. The mass spectrometer will detect the radical cation $[M]^+\bullet$ at this m/z value.
- Isotopic Pattern: The most telling feature will be the isotopic signature of chlorine. Natural chlorine consists of two major isotopes: ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%). This results in two peaks for any chlorine-containing fragment: an 'M' peak and an 'M+2' peak, with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom.
- Fragmentation: Common fragmentation pathways would likely involve the loss of the sulfonyl fluoride group or parts of it.
 - Loss of $\text{F}\bullet$ (m/z ~177)
 - Loss of $\text{SO}_2\text{F}\bullet$ (m/z ~113)
 - Loss of $\text{Cl}\bullet$ (m/z ~161)

Predicted Mass Spectrometry Data Summary

| Predicted m/z | Relative Intensity | Assignment |
|---------------|--------------------|---|
| 196 / 198 | ~3:1 Ratio | Molecular Ion Peak [M] ⁺ • and its ³⁷ Cl isotope peak [M+2] ⁺ • |
| 113 / 115 | ~3:1 Ratio | Fragment from loss of •SO ₂ F: [C ₄ H ₂ ClN ₂] ⁺ • |
| 161 | Variable | Fragment from loss of •Cl: [C ₄ H ₂ FN ₂ O ₂ S] ⁺ • |

Visual Workflow for Mass Spectrometry Analysis



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Generalized workflow for MS-based analysis.

Protocol 3: General Procedure for GC-MS Analysis

This protocol is suitable for a volatile and thermally stable compound like **5-Chloropyrazine-2-sulfonyl fluoride**.

- Sample Preparation: a. Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrument Setup (GC-MS): a. GC Method: Use a standard capillary column (e.g., DB-5ms). Set an appropriate temperature program, for example: hold at 50°C for 2 min, then ramp at 10°C/min to 250°C. b. Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically held at a higher temperature (e.g., 250°C) to ensure rapid volatilization. c. MS Method: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-300). Use standard Electron Ionization (EI) at 70 eV.
- Data Acquisition and Analysis: a. Initiate the GC-MS run. The compound will elute from the GC column at a specific retention time and enter the mass spectrometer. b. Analyze the resulting mass spectrum for the parent ion, the characteristic 3:1 chlorine isotope pattern, and key fragment ions.

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